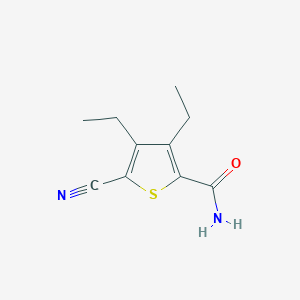

5-Cyano-3,4-diethylthiophene-2-carboxamide

Description

5-Cyano-3,4-diethylthiophene-2-carboxamide is a substituted thiophene derivative featuring a cyano group at position 5, diethyl substituents at positions 3 and 4, and a carboxamide group at position 2.

Properties

IUPAC Name |

5-cyano-3,4-diethylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-3-6-7(4-2)9(10(12)13)14-8(6)5-11/h3-4H2,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJYBMUWKRERKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1CC)C(=O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728626 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-3,4-diethylthiophene-2-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Introduction of the Diethyl Groups: The diethyl groups can be introduced via alkylation reactions using ethyl halides in the presence of a strong base.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with ammonia or an amine under appropriate conditions.

Industrial Production Methods

Industrial production methods for 5-Cyano-3,4-diethylthiophene-2-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-3,4-diethylthiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride and catalytic hydrogenation.

Substitution: Common reagents include halogens, organolithium reagents, and Grignard reagents.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

5-Cyano-3,4-diethylthiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Cyano-3,4-diethylthiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and carboxamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Core Structural Differences

The target compound differs from similar molecules in key structural aspects:

- Ring Saturation: Unlike dihydrothiophene derivatives (e.g., compounds 5an, 5ab in –2), which have a partially saturated thiophene ring, 5-cyano-3,4-diethylthiophene-2-carboxamide retains a fully aromatic thiophene core. This aromaticity enhances resonance stabilization and may influence reactivity in electrophilic substitution reactions .

- Substituent Variation: Diethyl groups: The 3,4-diethyl substituents contrast with phenyl, bromophenyl, or chlorophenyl groups in analogs (e.g., 5ab, 5ad). Cyano vs. Nitro/Amino: The cyano group at position 5 differs from nitro (Compound 11, ) or amino (5an, ) substituents. Cyano is less electron-withdrawing than nitro but more than amino, affecting the ring’s electron density and interaction with biological targets .

Physical Properties

Melting points, solubility, and stability vary significantly with substituents:

- Melting Points: Aromatic substituents (e.g., phenyl in 5an) and hydrogen-bonding groups (amino, carboxamide) correlate with higher melting points (284–285°C) compared to alkylated esters (155°C, ). The target compound’s diethyl groups may lower its melting point relative to phenyl-substituted analogs .

- Lipophilicity: Diethyl groups likely enhance lipid solubility compared to polar amino or nitro groups, as seen in the lower melting point of the dimethyl ester analog () .

Spectroscopic and Analytical Data

- Infrared (IR) Spectroscopy : Analogs (e.g., 5an) show characteristic peaks for NH (3300–3400 cm⁻¹), C≡N (2200–2250 cm⁻¹), and C=O (1650–1700 cm⁻¹). The target compound’s IR spectrum would exhibit similar features but with shifts due to alkyl substituents .

- NMR Spectroscopy : In analogs, dihydrothiophene protons resonate at δ 3.5–5.0 ppm (). The target’s aromatic thiophene protons would appear downfield (δ 6.5–8.0 ppm), with diethyl groups showing signals near δ 1.0–1.5 ppm (CH₃) and δ 2.5–3.0 ppm (CH₂) .

Elemental Analysis

Analogs like 5an and 5ab show close agreement between calculated and observed C, H, N percentages (e.g., 5an: C 63.47% calc. vs. 63.77% obs.), confirming synthetic purity . The target compound’s analysis would require similar validation.

Chemical Reactivity

- Electrophilic Substitution: The cyano group directs electrophiles to the 4-position of the thiophene ring. Diethyl groups may sterically hinder reactions compared to smaller substituents (e.g., methyl or hydrogen) .

- Nucleophilic Attack : The carboxamide’s NH₂ group can participate in hydrogen bonding or serve as a site for derivatization, similar to analogs in –2 .

Biological Activity

5-Cyano-3,4-diethylthiophene-2-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

5-Cyano-3,4-diethylthiophene-2-carboxamide has the following chemical structure:

- Molecular Formula : C10H12N2OS

- Molecular Weight : 224.28 g/mol

The compound features a thiophene ring substituted with a cyano group and an amide functional group, which contributes to its unique biological properties.

The biological activity of 5-Cyano-3,4-diethylthiophene-2-carboxamide is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways that are critical for cellular communication.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity and Pharmacological Applications

Research indicates that 5-Cyano-3,4-diethylthiophene-2-carboxamide has several potential pharmacological applications:

- Antimicrobial Properties : Studies have shown that this compound can exhibit antibacterial activity against various strains of bacteria, suggesting its potential use in treating infections.

- Anti-inflammatory Effects : It may also possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.

- Anticancer Activity : Preliminary findings suggest that the compound could inhibit cancer cell proliferation, indicating potential use in oncology.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Study Example

A notable study involved the evaluation of the antimicrobial efficacy of 5-Cyano-3,4-diethylthiophene-2-carboxamide against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. This study highlights the compound's potential as an alternative treatment for antibiotic-resistant infections.

Future Research Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activities of 5-Cyano-3,4-diethylthiophene-2-carboxamide. Areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in real biological systems.

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.